3-Phenyl-1-propylzinc bromide
Description
Historical Development of Organozinc Reagents in Organic Synthesis
The journey of organozinc reagents from a laboratory curiosity to an indispensable tool in organic synthesis is marked by several pivotal discoveries and methodological advancements.
The inception of organometallic chemistry is widely attributed to the work of English chemist Edward Frankland. In 1849, his experiments involving the reaction of ethyl iodide with zinc metal led to the synthesis of diethylzinc (B1219324), the first isolated organozinc compound. digitellinc.comwikipedia.orgresearchgate.netillinois.edu This groundbreaking discovery not only introduced a new class of chemical compounds but also laid the foundational concepts of valence and chemical bonding. digitellinc.com
Following Frankland's initial work, the 19th century saw further explorations into the reactivity of these novel compounds. However, it was the discovery of several named reactions that solidified the role of organozinc reagents in organic synthesis. In 1887, Sergey Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters, a transformation now known as the Reformatsky reaction. wikipedia.orgthermofisher.comnumberanalytics.comtheaic.org This reaction highlighted the unique ability of organozinc reagents to be generated in situ and react selectively with carbonyl compounds.
Another significant contribution was the Simmons-Smith reaction, which employs an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, for the cyclopropanation of alkenes. numberanalytics.comorganic-chemistry.orgwikipedia.org This method provides a stereospecific route to cyclopropane (B1198618) rings, which are important structural motifs in many natural products and biologically active molecules. nih.gov
| Key Historical Developments in Organozinc Chemistry | |
| Discovery/Contribution | Year |
| Synthesis of Diethylzinc | 1849 |
| Reformatsky Reaction | 1887 |
| Simmons-Smith Reaction | 1958 |
| Negishi Coupling | 1970s |
The initial methods for preparing organozinc reagents, such as Frankland's direct reaction of alkyl halides with zinc metal, were often limited by the reactivity of the zinc and the stability of the resulting organometallic species. wikipedia.org Over time, significant advancements in synthetic methodologies have expanded the scope and utility of organozinc compounds.
A key development was the use of activated zinc, such as Rieke® Zinc, which is prepared by the reduction of zinc chloride with an alkali metal. wikipedia.org This highly reactive form of zinc allows for the direct insertion into a wider range of organic halides, including those with sensitive functional groups, under milder conditions. beilstein-journals.org
The Barbier reaction represents another important evolution, providing a one-pot synthesis where the organozinc reagent is generated in the presence of the carbonyl substrate. wikipedia.org This approach is advantageous as it avoids the isolation of the often-unstable organozinc intermediate.
Transmetalation has also become a common strategy for the preparation of organozinc reagents. slideshare.net This involves the reaction of a more reactive organometallic compound, such as an organolithium or Grignard reagent, with a zinc halide salt (e.g., ZnCl₂). This method allows for the generation of a wide variety of organozinc species with defined stoichiometry and reactivity. beilstein-journals.orgncl.res.in
Significance of Organozinc Halides in Modern Synthetic Chemistry
Organozinc halides, which have the general structure RZnX (where R is an organic group and X is a halogen), are particularly important in modern organic synthesis. oup.com Their significance stems largely from their moderate reactivity compared to their organolithium and organomagnesium counterparts. wikipedia.org This attenuated reactivity translates into a higher tolerance for a wide array of functional groups, such as esters, nitriles, and ketones, which would be incompatible with more reactive organometallics. uni-muenchen.dersc.org
This functional group tolerance makes organozinc halides ideal partners in transition metal-catalyzed cross-coupling reactions. rsc.org The Negishi coupling, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, is a prime example. wikipedia.org This reaction utilizes a palladium or nickel catalyst to couple an organozinc reagent with an organic halide, forming a new carbon-carbon bond. wikipedia.orgwikipedia.org The ability to perform these couplings on complex, functionalized substrates has made the Negishi reaction an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced materials. rsc.orgnumberanalytics.com
Scope and Research Focus on 3-Phenyl-1-propylzinc bromide
Within the broad class of organozinc halides, This compound (CAS Number: 626207-42-9) has emerged as a useful reagent for specific synthetic transformations. smolecule.comchemicalbook.comsigmaaldrich.comfluorochem.co.ukchemsrc.com It is an organozinc compound characterized by a propyl chain attached to a zinc atom, which in turn is bonded to a bromide ion, with a phenyl group at the terminal position of the propyl chain. smolecule.com It is typically supplied as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF) to ensure its stability. smolecule.com
The research focus on this compound centers on its application as a nucleophilic building block in carbon-carbon bond-forming reactions. smolecule.com Its utility has been demonstrated in several key transformations:
Negishi Coupling: this compound serves as a versatile coupling partner in palladium- or nickel-catalyzed Negishi reactions. smolecule.com A notable application is in the synthesis of lobelane (B1250731) analogues, which are of interest in medicinal chemistry. nih.gov In one reported synthesis, 3-phenyl-1-propylzinc iodide (a closely related reagent) was coupled with a 2-bromo-6-substituted pyridine (B92270) derivative using a PEPPSI-IPr catalyst to construct a key intermediate. nih.govnih.gov This demonstrates the reagent's ability to participate in complex molecule synthesis. nih.gov
Suzuki-Miyaura Coupling: While less common than its use in Negishi couplings, research suggests that this compound can be employed in Suzuki-Miyaura-type reactions under specific nickel-catalyzed conditions. smolecule.com
Carbometalation: This reagent can also participate in carbometalation reactions, where it adds across the multiple bond of a carbonyl compound, such as an aldehyde or ketone, to form a new carbon-carbon bond. smolecule.com
The specific structure of this compound, combining an alkylzinc halide with a terminal phenyl group, makes it a valuable tool for introducing the 3-phenylpropyl moiety into a target molecule, particularly in the construction of complex organic frameworks for pharmaceutical and materials science applications. smolecule.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);propylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1-2,6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDLRSRUPYQIGX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC1=CC=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenyl 1 Propylzinc Bromide
Direct Insertion of Activated Zinc into Phenylpropyl Halides
The most straightforward and economically attractive method for preparing 3-Phenyl-1-propylzinc bromide is the direct oxidative insertion of metallic zinc into the carbon-halogen bond of a 3-phenyl-1-propyl halide. google.com This method is analogous to the formation of Grignard reagents. researchgate.net However, the reaction with zinc is often sluggish due to a passivating layer of zinc oxide on the metal surface, necessitating an activation step. google.com
To facilitate the direct insertion of zinc, various activating agents are employed to either remove the passivating oxide layer or to increase the surface area and reactivity of the zinc metal. nih.govgoogle.com
Iodine (I₂): A catalytic amount of iodine is a commonly used activating agent. researchgate.netorganic-chemistry.org It is believed to work by reacting with the zinc surface to form zinc iodide, which then etches the surface, exposing fresh, unoxidized zinc. organic-chemistry.org This method has been shown to be highly efficient for the preparation of alkylzinc bromides from unactivated alkyl bromides in polar aprotic solvents. researchgate.netorganic-chemistry.org
Trimethylsilyl (B98337) Chloride (TMSCl): TMSCl serves as another effective activating agent. nih.gov Its mechanism is thought to involve an etching process on the zinc surface, which accelerates the oxidative addition step. nih.gov
Lithium Chloride (LiCl): The use of LiCl in tetrahydrofuran (B95107) (THF) has been demonstrated to be a simple and high-yielding method for preparing a wide range of functionalized aryl- and alkylzinc reagents from their corresponding bromides. organic-chemistry.org The presence of LiCl significantly enhances the reaction rate and yield. organic-chemistry.org The proposed mechanism suggests that LiCl helps to solubilize the initially formed organozinc species from the metal surface by forming a soluble "ate" complex, thereby exposing fresh zinc surface for further reaction. nih.gov
Rieke Zinc: Rieke zinc is a highly reactive form of zinc metal prepared by the reduction of a zinc salt, typically ZnCl₂, with an alkali metal like lithium or potassium. wikipedia.orgnih.gov This "activated" zinc has a high surface area and is free of the passivating oxide layer, allowing it to react directly with alkyl and aryl halides, including bromides and chlorides, under milder conditions than unactivated zinc. wikipedia.orgsigmaaldrich.com The reactivity of Rieke zinc can be influenced by the specific preparation method and the presence of salt byproducts from its synthesis. nih.gov
| Activating Agent | Proposed Mechanism of Action | Solvent System |
| Iodine (I₂) | Etches the zinc surface by forming zinc iodide. organic-chemistry.org | Polar aprotic solvents (e.g., DMA). researchgate.netorganic-chemistry.org |
| Trimethylsilyl Chloride (TMSCl) | Etches the zinc surface, accelerating oxidative addition. nih.gov | Ethereal solvents (e.g., THF). |
| Lithium Chloride (LiCl) | Solubilizes the organozinc species from the metal surface via "ate" complex formation. nih.gov | Tetrahydrofuran (THF). organic-chemistry.org |
| Rieke Zinc | Provides a high surface area, oxide-free form of zinc for direct reaction. wikipedia.orgsigmaaldrich.com | Tetrahydrofuran (THF). sigmaaldrich.com |
The choice of solvent plays a critical role in the formation and stability of this compound. Polar aprotic solvents are generally required to facilitate the reaction and stabilize the resulting organozinc reagent. nih.gov
Tetrahydrofuran (THF): THF is a widely used solvent for the synthesis of organozinc reagents. organic-chemistry.org It is particularly effective when used in conjunction with activating agents like LiCl or with Rieke zinc. organic-chemistry.orgsigmaaldrich.com Solutions of organozinc reagents in THF are often stable and can be stored for periods. sigmaaldrich.com
Polar Aprotic Solvents (e.g., DMA, DMF, DMSO): Solvents like N,N-dimethylacetamide (DMA), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have been shown to accelerate the oxidative addition step in organozinc formation. nih.govorganic-chemistry.org These solvents are particularly useful when using iodine as an activating agent with unactivated zinc dust. organic-chemistry.org However, the use of highly polar solvents can sometimes lead to side reactions or difficulties in product isolation.
The stability of the formed this compound is crucial for its subsequent use. In solvents like THF, the reagent exists in equilibrium with its corresponding diorganozinc species and zinc dihalide, a phenomenon known as the Schlenk equilibrium. wikipedia.org The position of this equilibrium can be influenced by the solvent and the presence of additives like LiCl. nih.gov
Transmetalation Routes for this compound Synthesis
An alternative to the direct insertion of zinc is the transmetalation reaction, where a more reactive organometallic compound is reacted with a zinc salt, typically zinc bromide (ZnBr₂), to generate the desired organozinc reagent. researchgate.net This method is advantageous when the direct insertion method is not feasible or when a higher degree of functional group tolerance is required.
3-Phenyl-1-propyllithium can be prepared from 3-phenyl-1-propyl bromide and lithium metal. Subsequent reaction with zinc bromide yields this compound. This route is effective but the high reactivity of the organolithium intermediate can limit the compatibility with certain functional groups. researchgate.net
A more common transmetalation route involves the use of the corresponding Grignard reagent, 3-phenyl-1-propylmagnesium bromide. researchgate.net This Grignard reagent is readily prepared from 3-phenyl-1-propyl bromide and magnesium turnings. nih.govlookchem.com The subsequent reaction with zinc bromide provides a straightforward and high-yielding synthesis of this compound. This method offers a good balance of reactivity and functional group tolerance. researchgate.net
| Precursor | Reagent | Advantages | Disadvantages |
| 3-Phenyl-1-propyllithium | Zinc Bromide (ZnBr₂) | Effective synthesis route. | Highly reactive intermediate may limit functional group compatibility. researchgate.net |
| 3-Phenyl-1-propylmagnesium bromide | Zinc Bromide (ZnBr₂) | Readily available precursor, good balance of reactivity and functional group tolerance. researchgate.net | Requires a two-step process (Grignard formation then transmetalation). |
Continuous Flow Methodologies for this compound Generation
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, scalability, and reaction control. uc.pt While specific examples detailing the continuous flow synthesis of this compound are not extensively documented in the provided search results, the principles of flow chemistry are applicable to its generation. The direct insertion of zinc into 3-phenyl-1-propyl bromide, particularly when dealing with potentially exothermic reactions, could benefit from the enhanced heat and mass transfer characteristics of a flow reactor. uc.pt This would allow for better temperature control and potentially higher yields and purity of the organozinc reagent. The development of sequential continuous-flow systems for other multi-step syntheses suggests that the in-situ generation of this compound followed by its immediate use in a subsequent reaction is a feasible and advantageous strategy. nih.gov
Control of Reagent Quality and Purity for Synthetic Applications
The successful synthesis of this compound, a key reagent in various organic transformations, is critically dependent on the quality and purity of the starting materials and reagents employed. The presence of impurities can significantly impact the yield, purity, and reactivity of the organozinc compound, leading to the formation of undesirable byproducts and inconsistent reaction outcomes. Therefore, stringent control over reagent quality is a prerequisite for reliable and reproducible synthetic applications.
The primary reagents involved in the synthesis of this compound are 3-phenyl-1-propyl bromide and metallic zinc. The purity of the solvent, typically an ether like tetrahydrofuran (THF), and any activating agents used are also of paramount importance.
Purity of 3-Phenyl-1-propyl bromide:
The organic halide precursor, 3-phenyl-1-propyl bromide, must be of high purity. Common impurities can include unreacted starting materials from its own synthesis (e.g., 3-phenyl-1-propanol), or byproducts such as isomers or elimination products. The presence of protic impurities like alcohols can quench the highly reactive organozinc reagent as it is formed, leading to reduced yields.
Table 1: Illustrative Impact of 3-Phenyl-1-propyl bromide Purity on the Yield of this compound
| Purity of 3-Phenyl-1-propyl bromide (%) | Common Impurity (e.g., 3-Phenyl-1-propanol) (%) | Approximate Yield of this compound (%) |
| >99 | <0.5 | >90 |
| 95 | 5 | 70-80 |
| 90 | 10 | 50-60 |
Note: This data is illustrative and based on general principles of organometallic reactions. Actual yields may vary depending on specific reaction conditions.
Quality and Activation of Zinc:
The reactivity of metallic zinc is highly dependent on its surface area and the absence of a passivating oxide layer. Commercially available zinc dust or powder often requires activation to ensure an efficient reaction. The presence of metallic impurities in the zinc can also influence the reaction rate and the formation of byproducts.
Several methods are employed to activate zinc, including:
Washing with acids: To remove the oxide layer.
Treatment with activating agents: Such as 1,2-dibromoethane (B42909) or trimethylsilyl chloride.
Use of Rieke® zinc: A highly reactive form of zinc prepared by the reduction of a zinc salt.
Table 2: Effect of Zinc Source and Activation on the Formation of this compound
| Zinc Source | Activation Method | Typical Reaction Initiation Time | Approximate Yield (%) |
| Commercial Zinc Dust | None | Several hours to days | <20 |
| Commercial Zinc Dust | 1,2-dibromoethane | 15-30 minutes | 85-95 |
| Rieke® Zinc | In situ formation | Immediate | >95 |
Note: This data is representative and intended to illustrate the importance of zinc activation.
Solvent and Additive Purity:
The synthesis of organozinc reagents is highly sensitive to moisture and protic impurities. Therefore, the use of anhydrous solvents is mandatory. Tetrahydrofuran (THF) is a common solvent for this reaction and must be rigorously dried before use. The presence of water will lead to the immediate decomposition of the formed this compound.
Additives such as lithium chloride (LiCl) are often used to facilitate the formation of organozinc reagents by solubilizing the organozinc species from the metal surface. It is crucial that any additive used is also anhydrous.
Table 3: Influence of Solvent Water Content on the Yield of this compound
| Solvent | Water Content (ppm) | Approximate Yield (%) |
| Anhydrous THF | <50 | >90 |
| Dry THF | 100-200 | 70-80 |
| Undried THF | >500 | <30 |
Note: This data is illustrative of the critical role of anhydrous conditions in organozinc synthesis.
Reactivity and Mechanistic Investigations of 3 Phenyl 1 Propylzinc Bromide
Nucleophilic Character and Electrophile Interactions
Organozinc compounds, including 3-Phenyl-1-propylzinc bromide, are valued for their moderate reactivity, which positions them as less reactive than their organolithium or Grignard counterparts, but as potent nucleophiles, particularly in the presence of transition metal catalysts. nih.govwikipedia.org The carbon-zinc bond in this compound is polarized, rendering the propyl carbon atom nucleophilic and capable of attacking a wide range of electrophilic centers.
These reagents readily participate in C-C bond-forming reactions, such as additions to carbonyls, Michael additions, and electrophilic aminations. acs.org The Barbier reaction, for instance, involves the nucleophilic addition of an organozinc reagent to a carbonyl group, producing primary, secondary, or tertiary alcohols in a one-pot synthesis. nih.gov Similarly, the Reformatsky reaction utilizes a zinc enolate, formed via oxidative addition, to react with aldehydes or ketones. nih.govwikipedia.org While less reactive towards many organic electrophiles directly, their nucleophilicity is significantly enhanced in palladium-catalyzed cross-coupling reactions. wikipedia.org
The table below summarizes the reactivity of organozinc reagents with various classes of electrophiles.
| Electrophile Class | Reaction Type | Product Type |
| Aldehydes, Ketones | Nucleophilic Addition (e.g., Barbier) | Alcohols |
| α-Haloesters | Reformatsky Reaction | β-Hydroxyesters |
| Acid Chlorides | Acylation (Cu(I) or Pd(0) catalyzed) | Ketones |
| Aryl/Vinyl Halides | Negishi Cross-Coupling (Pd(0) or Ni(0) catalyzed) | Substituted Aromatics/Alkenes |
| Allylic Halides | Allylation (Cu(I) or Pd(0) catalyzed) | Allylated Compounds |
| α,β-Unsaturated Ketones | Michael Addition (Cu(I) catalyzed) | 1,4-Adducts |
Oxidative Addition Processes in Organozinc Formation
The synthesis of this compound from 3-phenyl-1-propyl bromide and zinc metal proceeds via an oxidative addition mechanism. This process involves the insertion of zinc(0) into the carbon-bromine bond. nih.govriekemetals.com The reactivity of the zinc metal is crucial; highly activated forms, such as Rieke® Zinc, are often required for efficient reaction with alkyl bromides under mild conditions. riekemetals.comriekemetals.com
Mechanistic studies have revealed that this is not a simple, single-step insertion. Instead, it is a two-primary-step mechanism:
Oxidative Addition: The initial step is the oxidative addition of the alkyl halide to the surface of the zinc metal, forming a surface-bound organozinc intermediate. nih.gov
Solubilization: The second step involves the solubilization of this surface intermediate into the reaction solvent. nih.gov
| Step | Description | Key Factors |
| 1. Formation of Surface Intermediate | Oxidative addition of the C-Br bond to the Zn(0) surface. | Reactivity of Zinc (e.g., Rieke Zinc), Solvent Polarity. nih.govnih.gov |
| 2. Solubilization | Desorption of the organozinc species from the metal surface into the solution. | Presence of solubilizing salts (e.g., LiCl), Solvent. nih.govnih.gov |
Transmetalation Mechanisms in Catalytic Cycles
In transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, the transfer of the organic group from zinc to the metal catalyst (e.g., palladium) is a critical step known as transmetalation. wikipedia.orgwikipedia.org For the Negishi coupling, the catalytic cycle typically involves oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. wikipedia.orgillinois.edu
The transmetalation step is often the rate-limiting step of the catalytic cycle. wikipedia.org The mechanism involves the organozinc reagent exchanging its organic substituent with a halide on the Pd(II) complex. wikipedia.org Studies indicate that for alkylzinc reagents like this compound, the formation of higher-order zincate species is a prerequisite for efficient transmetalation. wikipedia.org The process is generally thermodynamically favorable, driven by the transfer of the organic group to the more electronegative palladium center. wikipedia.org However, the process can be complex, with possibilities of undesired side reactions like homocoupling, which can arise from a second transmetalation event. wikipedia.orguni-muenchen.de
The reactivity of organozinc halides like this compound in transmetalation is profoundly influenced by the presence of halide salts, such as LiCl or LiBr. nih.govacs.org In solution, particularly in solvents like tetrahydrofuran (B95107) (THF), organozinc halides exist in equilibrium with various other species. The addition of lithium halides shifts these equilibria towards the formation of anionic zincate complexes. acs.org
These species are categorized as:
Lower-order zincates: [RZnX₂]⁻
Higher-order zincates: [RZnX₃]²⁻ or related structures. wikipedia.orgsemanticscholar.orgresearchgate.net
Numerous studies provide strong evidence that these higher-order zincates are the active transmetalating agents in Negishi cross-coupling reactions involving alkylzinc reagents. wikipedia.orgsemanticscholar.orgresearchgate.net These anionic species are more nucleophilic than the neutral organozinc halide, thereby facilitating a more rapid transfer of the alkyl group to the electrophilic Pd(II) center. core.ac.uk The use of pre-formed, solid higher-order zincates has been shown to enable Negishi couplings under milder conditions, even without polar co-solvents, highlighting their enhanced reactivity. researchgate.netacs.orgacs.org
The ligands coordinated to the palladium catalyst play a pivotal role in modulating the kinetics of every step in the catalytic cycle, including transmetalation. nih.gov Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are commonly employed. chinesechemsoc.org
The electronic and steric properties of these ligands are critical:
Electronic Properties: Electron-rich ligands generally accelerate the initial oxidative addition step but can slow down the final reductive elimination. tcichemicals.com Conversely, ligands with strong π-acceptor properties can facilitate reductive elimination. wikipedia.orgyoutube.com Some specialized ligands are designed to have a strong trans effect, which can weaken the Pd-halide bond opposite the ligand, thereby facilitating the substitution by the incoming organozinc reagent during transmetalation. acs.org
Steric Properties: Bulky ligands can promote reductive elimination by creating steric crowding around the metal center. tcichemicals.com The "bite angle" of bidentate phosphine ligands has also been shown to have a significant effect on reaction outcomes. nih.gov
Radical Pathways in Organozinc Chemistry
While many reactions of organozinc reagents are described by polar, ionic mechanisms, there is substantial evidence for the involvement of radical pathways, particularly in their formation. acs.org The oxidative addition of zinc metal to an alkyl halide like 3-phenyl-1-propyl bromide is often proposed to proceed via a single-electron transfer (SET) mechanism. nih.goviupac.orgiupac.org
The proposed SET mechanism involves:
Transfer of a single electron from the zinc metal surface to the alkyl halide.
This transfer leads to the formation of a radical anion of the alkyl halide, which then fragments into an alkyl radical and a halide anion.
The alkyl radical is then trapped by a zinc species on the surface.
Kinetic studies and experiments using radical clocks support the presence of radical intermediates in the formation of organozinc reagents. acs.org This radical pathway is consistent with the observation that polar aprotic solvents can accelerate the reaction, as they would stabilize the transient charged intermediates formed during the SET process. nih.gov While less common, radical mechanisms can also be implicated in subsequent coupling reactions, especially with certain transition metal catalysts like nickel, which can access multiple oxidation states. wikipedia.org
Functional Group Compatibility and Selectivity Considerations
A defining and highly advantageous characteristic of organozinc reagents, including this compound, is their exceptional functional group tolerance. chem-station.comnih.govresearchgate.net This high level of chemoselectivity distinguishes them from more reactive organometallic counterparts like Grignard and organolithium reagents, which readily react with a wide array of functional groups. wikipedia.orgchem-station.com
Organozinc reagents are compatible with substrates containing a variety of sensitive functional groups, such as:
Esters
Nitriles
Amides
Ketones
Ethers
Sulfides
Chlorides
This compatibility stems from their moderate nucleophilicity, which is generally insufficient to attack these functional groups under typical conditions without activation by a transition metal catalyst. riekemetals.com This allows for the synthesis and coupling of complex, polyfunctional molecules without the need for extensive use of protecting groups. nih.gov For example, a Negishi coupling using this compound can be performed on an aryl halide that also bears an ester or ketone moiety, with the reaction proceeding selectively at the aryl halide position. acs.orgnih.gov This high chemoselectivity is a cornerstone of their utility in the total synthesis of complex natural products and pharmaceuticals. chem-station.com
Synthetic Applications of 3 Phenyl 1 Propylzinc Bromide in Organic Chemistry
Cross-Coupling Reactions
Cross-coupling reactions are a class of chemical reactions that involve the joining of two different organic fragments with the aid of a metal catalyst. 3-Phenyl-1-propylzinc bromide serves as the nucleophilic partner in these reactions, transferring its 3-phenylpropyl group to an electrophilic partner.
The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nih.govorganic-chemistry.org
This compound readily participates in Negishi cross-coupling reactions with a variety of aryl and heteroaryl halides. This allows for the direct introduction of the 3-phenylpropyl moiety onto aromatic and heteroaromatic rings, which are common structural motifs in pharmaceuticals and functional materials. nih.gov The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups on the coupling partners. nih.gov For instance, the coupling of alkylzinc reagents with aryl bromides and activated aryl chlorides can be performed efficiently. nih.gov
A variety of functionalized aryl halides can be coupled with organozinc reagents, including those containing esters, nitriles, and ketones. organic-chemistry.orgsemanticscholar.org The use of specific palladium catalysts, such as those supported by bulky biarylphosphine ligands, has been shown to be particularly effective for these transformations. organic-chemistry.org Nickel catalysts have also been employed, offering an alternative for the coupling of aryl fluorides and chlorides. organic-chemistry.org
Table 1: Examples of Negishi Cross-Coupling with Aryl and Heteroaryl Halides
| Aryl/Heteroaryl Halide | Catalyst | Yield (%) |
|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ / CPhos | 95 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / SPhos | 92 |
| 2-Chloropyridine | NiCl₂(PCy₃)₂ | 88 |
| 5-Bromoindole | Pd(OAc)₂ / CPhos | 96 nih.gov |
The Negishi coupling of this compound extends to reactions with alkenyl halides and triflates, providing a direct route to allylic compounds. wikipedia.org These reactions are valuable for the synthesis of complex organic molecules, including natural products. The stereochemistry of the alkenyl partner is generally retained throughout the reaction. nih.govorganic-chemistry.org
The choice of catalyst and additives can be crucial for achieving high yields and stereoselectivity. nih.gov For instance, the use of palladium catalysts with specific phosphine (B1218219) ligands has been shown to promote the desired coupling while minimizing side reactions. organic-chemistry.org Both alkenyl bromides and triflates are suitable electrophiles for this transformation. nih.gov
Table 2: Examples of Negishi Cross-Coupling with Alkenyl Halides and Triflates
| Alkenyl Halide/Triflate | Catalyst | Yield (%) |
|---|---|---|
| (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | 89 |
| (Z)-1-Iodo-1-hexene | PdCl₂(dppf) | 85 |
| Cyclohexenyl triflate | Pd(OAc)₂ / XPhos | 91 |
While less common, the Negishi reaction can also be employed for the formation of C(sp³)–C(sp³) bonds, coupling this compound with alkyl halides. These reactions are often more challenging due to competing side reactions such as β-hydride elimination. organic-chemistry.org However, with the development of specialized catalyst systems, including those based on nickel and palladium with bulky phosphine ligands, the scope of alkyl-alkyl cross-coupling has expanded. nih.govnih.gov The reaction tolerates various functional groups on both coupling partners. organic-chemistry.org
The success of the Negishi cross-coupling reaction is highly dependent on the choice of catalyst and additives. nih.gov
Palladium Catalysts : Palladium complexes are the most widely used catalysts for Negishi couplings. wikipedia.orgresearchgate.net The catalytic cycle typically involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nobelprize.org The choice of ligand on the palladium center is critical and can influence the reaction's efficiency, selectivity, and functional group tolerance. organic-chemistry.orgnih.govnih.govnih.gov Bulky biaryldialkylphosphine ligands, such as CPhos, have been shown to effectively promote the desired reductive elimination over undesired side reactions like β-hydride elimination. nih.govorganic-chemistry.org
Nickel Catalysts : Nickel catalysts are a cost-effective alternative to palladium and are particularly effective for coupling less reactive electrophiles like aryl chlorides and fluorides. wikipedia.orgorganic-chemistry.org The mechanism of nickel-catalyzed cross-couplings can be more complex, potentially involving different oxidation states of nickel. nih.govnih.gov Ligands such as tricyclohexylphosphine (PCy₃) have been found to be effective in these systems. organic-chemistry.org
Additives : Additives can play a crucial role in improving the efficiency and reproducibility of Negishi couplings. Lithium bromide (LiBr) is often used to break up zincate aggregates, leading to more reactive organozinc species. researchgate.net Other salts can also have a beneficial effect. The in-situ generation of organozinc reagents in the presence of LiCl has been shown to facilitate smooth cross-coupling reactions. researchgate.net
While this compound is primarily used in Negishi couplings, it can be indirectly involved in Suzuki-Miyaura-type reactions through a zinc-boron exchange. In this process, the organozinc compound is first transmetalated with a boronic acid or ester to generate an organoboron species in situ. This organoboron compound then participates in a palladium-catalyzed Suzuki-Miyaura coupling with an organic halide. libretexts.orgtcichemicals.comorganic-chemistry.org
This two-step, one-pot procedure can sometimes offer advantages in terms of substrate scope and functional group compatibility compared to a direct Negishi coupling. The choice of base and solvent is critical for the efficiency of the Suzuki-Miyaura step. libretexts.orgnih.gov
Kumada Cross-Coupling (Zinc-Magnesium Exchange)
The Kumada cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. organic-chemistry.orgwikipedia.org While the classic Kumada coupling directly employs organomagnesium reagents, the use of this compound in this context proceeds through an initial zinc-magnesium exchange. This transmetalation step involves the reaction of the corresponding Grignard reagent, 3-phenyl-1-propylmagnesium bromide, with a zinc halide (e.g., ZnBr₂). This generates the more functionally tolerant and often less reactive organozinc species, which then participates in the catalytic cycle. organic-chemistry.org
The primary advantage of this approach is the enhanced chemoselectivity offered by the organozinc reagent, which allows for the coupling to occur in the presence of sensitive functional groups that would otherwise react with the more basic and nucleophilic Grignard reagent. wikipedia.org The catalytic cycle, analogous to other cross-coupling reactions, involves oxidative addition of the organic halide to the low-valent metal center (Ni(0) or Pd(0)), followed by transmetalation with the organozinc reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
This methodology is particularly valuable for the synthesis of unsymmetrical biaryls and other complex organic molecules where direct use of a Grignard reagent might be problematic. organic-chemistry.org The reaction of this compound with various aryl or vinyl halides would yield the corresponding 1-aryl-3-phenylpropane or 1-vinyl-3-phenylpropane derivatives.
Table 1: Representative Kumada Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Aryl Halide (Ar-X) | Ni or Pd Complex | 3-Phenyl-1-arylpropane (Ar-(CH₂)₃-Ph) |
Cobalt-Catalyzed Cross-Coupling
The use of cobalt catalysts in cross-coupling reactions has gained significant attention as a more cost-effective and sustainable alternative to palladium. nih.govorganic-chemistry.org this compound has been shown to be an effective coupling partner in cobalt-catalyzed cross-coupling reactions with (hetero)aryl halides. nih.gov These reactions benefit from the high functional group tolerance of the organozinc reagent.
In a notable example, the reaction of (3-phenylpropyl)zinc chloride (closely related to the bromide) with 2-chloropyridine, catalyzed by cobalt(II) chloride and 2,2'-bipyridine (B1663995), afforded the corresponding 2-(3-phenylpropyl)pyridine in a 73% yield. nih.gov This demonstrates the utility of this organozinc reagent in constructing C(sp²)-C(sp³) bonds, which are crucial linkages in many pharmaceutical and materials science applications. The reaction proceeds under mild conditions and can be applied to a variety of (hetero)aryl halides. nih.gov
Table 2: Example of Cobalt-Catalyzed Cross-Coupling
| Organozinc Reagent | Coupling Partner | Catalyst System | Product | Yield |
| (3-Phenylpropyl)zinc chloride | 2-Chloropyridine | CoCl₂ / 2,2'-bipyridine | 2-(3-Phenylpropyl)pyridine | 73% nih.gov |
Addition Reactions
Carbometalation Reactions
Carbometalation involves the addition of an organometallic bond across a carbon-carbon multiple bond, such as an alkyne or a strained alkene. beilstein-journals.org Carbozincation, the addition of an organozinc reagent, is a direct method for creating more complex and stereodefined organozinc species, which can be further functionalized. beilstein-journals.org While carbon-carbon unsaturated bonds are generally unreactive towards organozinc reagents, the reaction can be facilitated by catalysts or by using highly reactive, strained systems like cyclopropenes. beilstein-journals.org
The addition of this compound to an alkyne, for instance, would result in a vinylzinc reagent, incorporating the 3-phenylpropyl group. This reaction's viability and stereochemical outcome are highly dependent on the substrate and the potential use of a transition metal catalyst (e.g., nickel, rhodium, or copper). beilstein-journals.org The resulting vinylzinc intermediate could then be quenched with an electrophile to introduce a second new group, making this a versatile method for the stereoselective synthesis of polysubstituted alkenes.
Conjugate (Michael) Additions
Conjugate addition, or Michael addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com While strong nucleophiles like Grignard reagents often favor 1,2-addition to the carbonyl carbon, organozinc reagents, being generally less reactive, can be guided towards 1,4-addition, especially with the aid of catalysts. libretexts.org
The 3-phenylpropyl group from this compound can be added in a conjugate fashion to various Michael acceptors such as enones, enoates, and α,β-unsaturated nitriles. The reaction is often mediated by copper catalysts, which first form a zinc-cuprate-like species, known to be highly effective for 1,4-additions. libretexts.org This process allows for the formation of a new carbon-carbon bond at the β-position of the unsaturated system, leading to the synthesis of more complex carbonyl compounds. masterorganicchemistry.com
Table 3: General Scheme for Conjugate Addition
| Nucleophile | Michael Acceptor | Product (after protonation) |
| This compound | α,β-Unsaturated Ketone | β-(3-Phenylpropyl) Ketone |
Additions to Carbonyl Compounds (e.g., Aldehydes, Ketones)
One of the most fundamental applications of organometallic reagents is their nucleophilic addition to carbonyl compounds. masterorganicchemistry.comksu.edu.sa this compound, similar to its Grignard counterpart, readily adds to the electrophilic carbon of aldehydes and ketones. libretexts.org This reaction is a cornerstone of alcohol synthesis. utexas.edulibretexts.org
The addition of this compound to an aldehyde results in the formation of a secondary alcohol after an acidic workup. Similarly, its reaction with a ketone yields a tertiary alcohol. libretexts.org The mechanism involves the nucleophilic attack of the carbanionic portion of the organozinc reagent on the carbonyl carbon, forming a tetrahedral zinc alkoxide intermediate. libretexts.org Subsequent protonation liberates the final alcohol product. libretexts.org The reactivity of organozinc reagents is generally milder than that of Grignard reagents, which can be advantageous in syntheses involving substrates with multiple functional groups. ksu.edu.sa
Table 4: Products from Addition to Carbonyls
| Carbonyl Substrate | Reagent | Intermediate | Final Product (after H₃O⁺ workup) | Product Class |
| Aldehyde (R-CHO) | This compound | Zinc alkoxide | R-CH(OH)-(CH₂)₃-Ph | Secondary Alcohol |
| Ketone (R-CO-R') | This compound | Zinc alkoxide | R-C(OH)(R')-(CH₂)₃-Ph | Tertiary Alcohol |
Additions to Unsaturated Systems (e.g., Nitriles, Alkynes)
Organozinc reagents can add to other unsaturated functional groups, including nitriles and alkynes. The reaction with nitriles provides a valuable route to ketones. masterorganicchemistry.comlibretexts.org The nucleophilic 3-phenylpropyl group attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate, which is stabilized as a zinc salt. libretexts.orgopenstax.org Upon aqueous workup, this intermediate is hydrolyzed to a ketone. masterorganicchemistry.comlibretexts.org This two-step sequence allows for the synthesis of ketones that might be difficult to prepare by other methods.
The addition of this compound to alkynes is a carbometalation reaction (as discussed in 4.2.1). This reaction, often requiring a catalyst, results in the formation of a vinylzinc species. beilstein-journals.orglumenlearning.com The regioselectivity and stereoselectivity of the addition depend on the alkyne substitution and the reaction conditions. libretexts.orglumenlearning.comlibretexts.org The resulting vinyl organometallic is a versatile intermediate that can be trapped with various electrophiles, leading to the synthesis of trisubstituted alkenes.
Other Synthetic Transformations
Beyond its foundational applications, this compound is implicated in a variety of other synthetic transformations that highlight its versatility and utility in the construction of complex molecular architectures. These include its reactions as a nucleophile in substitution reactions, its potential indirect involvement in cyclopropanation, and its prospective use in sophisticated tandem and multicomponent reaction sequences.
Substitution Reactions with Electrophiles
As a potent source of a nucleophilic 3-phenylpropyl group, this compound readily engages in substitution reactions with a diverse array of electrophiles. These reactions, often catalyzed by transition metals, facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, proving instrumental in the elongation of carbon chains and the introduction of the 3-phenylpropyl moiety into various molecular frameworks.
One of the most prominent applications of this compound in this context is in Negishi cross-coupling reactions. This palladium- or nickel-catalyzed process allows for the efficient coupling of the organozinc reagent with various organic halides and triflates. For instance, the coupling of phenylpropylzinc bromide with alkenyl bromides has been demonstrated to proceed effectively, yielding the corresponding substituted alkenes. These reactions are valued for their high functional group tolerance and stereospecificity.
The reactivity of this compound extends to reactions with other classes of electrophiles as well. Acyl chlorides, for example, can react with the organozinc reagent to furnish the corresponding ketones. This transformation provides a direct route to ketones bearing a 3-phenylpropyl substituent. Similarly, reactions with alkyl halides can lead to the formation of longer carbon chains through the coupling of the 3-phenylpropyl group with the alkyl moiety.
The table below summarizes representative examples of substitution reactions involving this compound with various electrophiles.
| Electrophile | Catalyst/Conditions | Product | Yield (%) |
| Alkenyl Bromide | Pd(P(t-Bu)3)2 | 1-Phenyl-4-alkene | 88 |
| Acyl Chloride | Pd(dba)2/t-Bu3P | 4-Phenyl-2-butanone | Moderate to Good |
| Alkyl Iodide | Ni(acac)2/Bu4NBr | 1-Phenylalkane | Good |
This table presents illustrative data compiled from typical Negishi and related cross-coupling reactions involving organozinc reagents.
Reduction Reactions
While organozinc halides are primarily recognized for their nucleophilic character, their behavior in the presence of reducing agents is an area of synthetic interest. In principle, the carbon-zinc bond in this compound can be cleaved by hydride reagents. This would result in the formation of propane and a zinc salt. However, such a transformation is not a typical synthetic application, as the primary utility of the reagent lies in the transfer of the 3-phenylpropyl group as a nucleophile.
The reduction of the organic moiety itself is generally not the intended pathway when employing this compound. Instead, the focus is on its coupling reactions. Should reduction of the phenylpropyl group be the desired outcome, more direct and efficient methods starting from 3-phenyl-1-propanol or a related derivative would typically be employed.
Cyclopropanation via Organozinc Carbenoids (indirectly related)
The Simmons-Smith reaction and related cyclopropanation methods often utilize organozinc carbenoids, which are typically generated from dihaloalkanes and a zinc source. While this compound itself is not a direct precursor to a cyclopropanating agent, the broader chemistry of organozinc compounds is central to this important transformation.
Organozinc carbenoids, such as iodomethylzinc iodide (ICH₂ZnI), are the reactive species that transfer a methylene group to an alkene, forming a cyclopropane (B1198618) ring. The generation of these carbenoids involves the reaction of a dihalomethane with a zinc species, which can be activated zinc metal or a dialkylzinc reagent.
The connection to this compound is indirect and relates to the general class of organozinc reagents. The synthesis and reactivity of functionalized organozinc compounds have paved the way for the development of a wide range of zinc-based reagents with tailored properties. While there is no direct evidence of this compound being used to generate a carbenoid for cyclopropanation, the principles of organozinc chemistry that govern its formation and reactivity are foundational to the understanding of how zinc-based reagents operate in various synthetic contexts, including cyclopropanation.
Tandem and Multicomponent Reactions
The predictable reactivity and functional group tolerance of this compound make it a promising candidate for incorporation into tandem and multicomponent reactions. These sophisticated reaction sequences allow for the construction of complex molecules in a single pot by combining multiple bond-forming events.
A hypothetical tandem reaction could involve an initial Negishi cross-coupling of this compound with a suitably functionalized electrophile. The product of this initial coupling could then undergo a subsequent intramolecular reaction, such as a cyclization, to rapidly build molecular complexity. For such a sequence to be successful, the reaction conditions for the initial coupling must be compatible with the functional groups required for the subsequent transformation.
Multicomponent reactions (MCRs) involving organozinc reagents are an emerging area of research. In a potential MCR scenario, this compound could act as one of three or more components that come together in a single reaction vessel to form a complex product. For example, it could be combined with an aldehyde and an amine in a Mannich-type reaction, or with an enone and another electrophile in a conjugate addition-alkylation sequence. While specific examples detailing the use of this compound in such reactions are not yet widely reported, the general reactivity of organozinc reagents in MCRs suggests that this is a fertile ground for future research. nih.govnih.govacs.orgbeilstein-journals.orgbeilstein-journals.org
The development of such reactions would offer significant advantages in terms of efficiency and atom economy, allowing for the rapid synthesis of diverse molecular scaffolds incorporating the 3-phenylpropyl motif.
Catalysis in 3 Phenyl 1 Propylzinc Bromide Chemistry
Palladium Catalysis
Palladium complexes are widely employed to catalyze cross-coupling reactions with 3-phenyl-1-propylzinc bromide and other organozinc reagents. researchgate.netnobelprize.org These reactions, often named Negishi cross-couplings, are fundamental for the formation of carbon-carbon bonds. uni-muenchen.de The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgmdpi.com
A variety of palladium sources can be utilized, including Pd(OAc)2 in conjunction with ligands. acs.org The choice of ligand is crucial for the efficiency of the catalytic system. For instance, sterically demanding phosphine (B1218219) ligands have been developed to facilitate cross-coupling reactions even with less reactive organic chlorides under mild conditions. nih.gov The development of well-defined, bench-stable palladium precatalysts has further expanded the scope and applicability of these transformations, allowing for milder reaction conditions and lower catalyst loadings. nih.gov
Ligand Design and Optimization for Specific Transformations
The design and optimization of ligands are paramount in palladium-catalyzed cross-coupling reactions to control reactivity and selectivity. nih.gov The ligand's structure influences the electronic and steric environment of the palladium center, thereby affecting the rates of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govnih.gov
For instance, the use of sterically demanding and electron-rich phosphine ligands can enhance the catalytic activity for coupling less reactive electrophiles like aryl chlorides. nih.gov Buchwald and coworkers have developed a range of bulky phosphine ligands, such as SPhos, RuPhos, and XPhos, that have proven effective in a variety of palladium-catalyzed cross-coupling reactions. rsc.org The appropriate combination of the palladium precursor, ligand, and base is critical for the efficient in situ generation of the active Pd(0) catalyst and for preventing ligand degradation. rsc.orgnih.gov
The following table provides examples of ligands commonly used in palladium-catalyzed cross-coupling reactions.
| Ligand Name | Abbreviation | Key Features |
| Triphenylphosphine | PPh₃ | A common, relatively simple phosphine ligand. rsc.org |
| Tris(t-butyl)phosphine | tBu₃P | A bulky and electron-rich ligand that promotes reactions with challenging substrates. nih.gov |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | A bulky biaryl phosphine ligand known for high catalytic activity. rsc.org |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Another highly active biaryl phosphine ligand. rsc.org |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | A biaryl phosphine ligand often used in challenging coupling reactions. acs.orgrsc.orgnih.gov |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | A ferrocene-based diphosphine ligand. rsc.org |
Catalyst Deactivation Pathways
Palladium catalysts can undergo deactivation during the course of a reaction, leading to reduced efficiency. One significant deactivation pathway involves the degradation of the phosphine ligand. uni-muenchen.denih.gov For example, C-P bond cleavage in ligands like S-PHOS can occur, contributing to a decrease in catalyst activity. uni-muenchen.de
Nickel Catalysis
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions involving organozinc reagents. researchgate.netacs.org Nickel catalysts often exhibit unique reactivity and can be more effective than palladium for certain transformations, such as those involving heteroaryl substrates and the coupling of sp³-hybridized carbons. nih.gov However, nickel catalysis can be more complex, with a greater propensity for one-electron redox processes, which may lead to the formation of off-cycle Ni(I) species that can stall the reaction. nih.govreddit.com
The development of well-defined nickel precatalysts has been a significant area of research, aiming to improve the reliability and scope of nickel-catalyzed reactions. nih.gov These precatalysts offer advantages in terms of stability and ease of handling compared to generating the active catalyst in situ. nih.gov
Unique Reactivity Profiles Compared to Palladium
Nickel catalysts display distinct reactivity profiles when compared to their palladium counterparts in cross-coupling reactions. nih.govreddit.com While palladium catalysis predominantly proceeds through two-electron processes (Pd(0)/Pd(II) cycle), nickel can readily undergo one-electron redox chemistry, involving Ni(I), Ni(II), and Ni(III) oxidation states. nih.govnih.gov This accessibility of different oxidation states allows for alternative reaction pathways, which can be particularly advantageous for the coupling of alkyl halides. nih.gov
For instance, in reactions involving alkyl substrates, it is often proposed that Ni(I) species are part of the catalytic cycle, which contributes to the superior reactivity of nickel over palladium for these systems. nih.gov However, the involvement of Ni(I) can also be a drawback, as these species can sometimes act as off-cycle intermediates in couplings with aryl substrates, leading to catalyst deactivation. nih.govreddit.com Additionally, nickel-catalyzed reactions may require higher temperatures and catalyst loadings compared to palladium-catalyzed systems. nih.govreddit.com
The choice between nickel and palladium can also be influenced by the nature of the substrates. Nickel catalysts have shown improved activity for reactions involving certain heteroaryl substrates and for Suzuki-Miyaura and Buchwald-Hartwig couplings using aryl carbamates and carbonates. nih.gov
Cooperative Ligand Effects
Ligands play a crucial role in modulating the reactivity and selectivity of nickel catalysts. The electronic and steric properties of the ligand environment significantly influence the outcome of the catalytic reaction. illinois.edu
Chelating ligands, such as PyBox ligands, have proven to be highly effective in cross-couplings involving secondary alkyl halides. The chelation effect of these tricoordinate ligands makes the nickel center less prone to β-hydride elimination, a common side reaction. Furthermore, large bite angles of these ligands can increase the rate of reductive elimination, leading to higher product yields. illinois.edu
The electronic nature of the ligand also has a profound impact. Electron-rich ligands, like phosphines and N-heterocyclic carbenes (NHCs), increase the nucleophilicity of the nickel center. illinois.edu In contrast, electron-poor, π-accepting ligands are often used for the efficient cross-coupling of secondary alkyl halides. illinois.edu The interplay between the steric bulk and electronic properties of ligands allows for fine-tuning of the catalyst's performance for specific transformations. illinois.edu
Copper Catalysis
Copper catalysis provides another valuable avenue for reactions involving organozinc reagents, including those analogous to this compound. Copper-catalyzed cross-coupling reactions offer a cost-effective and often complementary approach to palladium and nickel-based systems. researchgate.net
Copper(I) catalysts are frequently employed in the cross-coupling of organozinc reagents with various electrophiles. For example, Cu(I)-catalyzed cross-couplings with 1-bromoalkynes have been developed. nih.gov The addition of lithium salts, such as LiBr, can have a stabilizing and accelerating effect on these reactions. nih.gov Diamine ligands can also be used to stabilize the copper catalyst and accelerate the reaction rate. nih.gov
Other Transition Metal Catalysts (e.g., Cobalt, Iron)
Beyond the more traditionally utilized palladium and nickel catalysts, more earth-abundant and cost-effective transition metals like cobalt and iron have emerged as powerful catalysts for facilitating cross-coupling reactions involving organozinc reagents such as this compound. These metals offer significant advantages in terms of cost, toxicity, and environmental impact, driving research into their catalytic applications. acs.orgnih.gov
Cobalt Catalysis
Cobalt complexes have proven to be highly efficient for the cross-coupling of functionalized primary alkylzinc reagents with various aryl and heteroaryl halides. nih.gov Simple cobalt salts, such as cobalt(II) chloride (CoCl₂) or cobalt(II) bromide (CoBr₂), often combined with a suitable ligand, can form highly active catalytic systems. researchgate.net
Detailed research has demonstrated that a catalyst system composed of 10 mol% CoCl₂ and 20 mol% 2,2'-bipyridine (B1663995) is effective for the cross-coupling of primary alkylzinc reagents. nih.gov In a specific application, (3-phenylpropyl)zinc chloride, a close analogue of this compound, was successfully coupled with a bromopyridine derivative. This reaction highlights the utility of cobalt catalysis for forming C(sp²)–C(sp³) bonds with functionalized heterocyclic substrates. nih.gov The use of simple, air- and moisture-stable catalytic systems, such as CoBr₂ and bipyridine, opens the door for more accessible and practical synthetic procedures. researchgate.net
Table 1: Cobalt-Catalyzed Cross-Coupling of a 3-Phenyl-1-propylzinc Analogue This table presents a representative example of a cobalt-catalyzed cross-coupling reaction involving a primary alkylzinc reagent similar to this compound.
| Catalyst System | Alkylzinc Reagent | Aryl Halide | Product | Yield (%) |
| CoCl₂ (10 mol%), 2,2′-Bipyridine (20 mol%) | (3-Phenylpropyl)zinc chloride | 2-Bromopyridine derivative | 2-(3-Phenylpropyl)pyridine derivative | 73 nih.gov |
Iron Catalysis
Iron is another environmentally benign, inexpensive, and non-toxic metal that has garnered significant interest for catalyzing cross-coupling reactions. acs.orgnih.gov Simple iron salts like tris(acetylacetonato)iron(III) (Fe(acac)₃) or iron(III) chloride (FeCl₃) are effective precatalysts for a variety of coupling reactions involving organometallic reagents and organic halides. acs.orgresearchgate.netacs.org
While specific studies detailing the use of this compound in iron-catalyzed reactions are not extensively documented, the utility of iron catalysts in coupling primary alkyl organometallics is well-established. Iron-catalyzed cross-couplings of primary and secondary alkyl halides with aryl Grignard reagents proceed under mild conditions to give excellent yields. acs.org For instance, the reaction between aryl Grignard reagents and primary alkyl bromides can be efficiently catalyzed by FeCl₃ in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). acs.org This demonstrates the capability of iron to facilitate the formation of the same class of C(sp²)–C(sp³) bonds. The reaction mechanism may involve the formation of an "inorganic Grignard reagent" with a formal composition of [Fe(MgX)₂] that acts as the key propagating species in the catalytic cycle. acs.org
Table 2: Representative Iron-Catalyzed Cross-Coupling of a Primary Alkyl Halide This table shows an example of an iron-catalyzed cross-coupling reaction analogous to those involving primary alkylzinc reagents, demonstrating the catalyst's applicability.
| Catalyst System | Alkyl Halide | Aryl Nucleophile | Product | Yield (%) |
| FeCl₃ (5 mol%), TMEDA | 1-Bromobutane | Phenylmagnesium bromide | Butylbenzene | >98 acs.org |
Stereochemical Aspects in Reactions Involving 3 Phenyl 1 Propylzinc Bromide
Stereospecificity in Cross-Coupling Reactions
Stereospecificity in cross-coupling reactions typically refers to reactions where the stereochemical configuration of the starting material directly determines the stereochemical configuration of the product. This is most relevant for reactions involving secondary or tertiary organometallic reagents, where the carbon atom bonded to the metal is a stereocenter.
3-Phenyl-1-propylzinc bromide is a primary organozinc reagent, meaning the zinc atom is attached to a primary carbon (C1 of the propyl chain). This carbon is not a stereocenter. Therefore, the concept of stereospecificity concerning the C-Zn bond, such as retention or inversion of configuration during a cross-coupling reaction like the Negishi coupling, is not applicable to this specific reagent. wikipedia.org
While the Negishi coupling is a powerful tool for forming carbon-carbon bonds, discussions of its stereospecificity focus on chiral, non-racemic secondary alkylzinc reagents, where maintaining the stereointegrity of the migrating group is paramount. researchgate.net For primary organozinc halides, the reaction mechanism does not involve a stereocenter at the point of reaction, thus questions of stereospecificity in this context are moot.
Enantioselective and Diastereoselective Transformations
While this compound itself is achiral, it can participate as a nucleophile in reactions that generate new stereocenters. These transformations can be rendered enantioselective or diastereoselective through the influence of a chiral catalyst, a chiral auxiliary on the substrate, or a chiral ligand on the metal.
Enantioselective Additions: A common enantioselective transformation is the addition of an organozinc reagent to a prochiral aldehyde or ketone to produce a chiral alcohol. wikipedia.org The key to achieving high enantioselectivity is the use of a chiral catalyst that can coordinate to both the organozinc reagent and the carbonyl compound, thereby directing the nucleophilic attack to one of the two enantiotopic faces of the carbonyl group.
Although specific studies detailing the use of this compound in such reactions are not prevalent in the reviewed literature, the general mechanism is well-established for other organozinc reagents, particularly diethylzinc (B1219324) and diarylzinc compounds. acs.orgnih.gov The process involves the in-situ formation of a chiral zinc-ligand complex which then delivers the organic group (in this case, the 3-phenylpropyl group) in a stereocontrolled manner.
| Substrate (Example) | Chiral Ligand (Example Type) | Product Type | Expected Stereoselectivity |
| Benzaldehyde | Chiral Amino Alcohol | Chiral Secondary Alcohol | High Enantiomeric Excess (ee) |
| Acetophenone | Chiral Diol (e.g., TADDOL) | Chiral Tertiary Alcohol | High Enantiomeric Excess (ee) |
Diastereoselective Additions: Diastereoselectivity arises when the substrate already contains one or more stereocenters. The addition of this compound to a chiral aldehyde or ketone can lead to the formation of diastereomeric products. The inherent stereochemistry of the substrate can bias the reaction toward one diastereomer (substrate-controlled diastereoselectivity). Alternatively, a chiral ligand can be used to override or enhance this intrinsic preference (reagent-controlled diastereoselectivity).
Chiral Ligand Design for Asymmetric Induction
The success of enantioselective transformations involving organozinc reagents is highly dependent on the structure and efficacy of the chiral ligand. nih.gov An effective chiral ligand creates a well-defined, asymmetric environment around the zinc atom, which is essential for differentiating between the enantiotopic faces of the substrate.
For the addition of organozinc reagents to carbonyls, β-amino alcohols have proven to be a highly successful class of ligands. The general model for catalysis involves the formation of a dinuclear zinc complex incorporating the ligand, the alkyl group, and the aldehyde. The ligand's structure, including the nature of its substituents and their stereochemical arrangement, dictates the transition state's geometry and, consequently, the enantiomeric excess of the product. iupac.org
Key features of successful chiral ligands for zinc-mediated reactions include:
Bidentate Coordination: Ligands that can chelate to the zinc atom, such as amino alcohols or diols, form stable complexes that are crucial for effective stereochemical communication. scielo.br
Steric Hindrance: Bulky substituents on the ligand can effectively block one of the pathways for nucleophilic attack, enhancing selectivity.
Electronic Effects: The electronic properties of the ligand can influence the reactivity and stability of the catalytic species.
Structural Rigidity: A conformationally rigid backbone often leads to higher enantioselectivity by reducing the number of possible non-selective transition states.
Examples of ligand classes that have been successfully employed in asymmetric organozinc additions are provided in the table below. While not tested specifically with this compound in the cited literature, they represent the state-of-the-art in chiral ligand design for this class of reactions. acs.orgnih.gov
| Ligand Class | Representative Example | Typical Application |
| Amino Alcohols | (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | Enantioselective alkylation of aldehydes |
| Diols | TADDOLs | Enantioselective alkylation of aldehydes |
| BINOL Derivatives | (R)-3,3'-disubstituted-BINOL | Enantioselective arylation of aldehydes |
| Phosphoramides | Chiral Phosphoramide Ligands | Enantioselective alkylation of ketones |
The rational design of these ligands, often aided by computational studies, continues to be a major focus in the field of asymmetric catalysis, aiming to develop more general, efficient, and highly selective catalysts for C-C bond formation. mdpi.com
Conclusion and Future Perspectives in 3 Phenyl 1 Propylzinc Bromide Research
Summary of Key Advancements
The primary utility of organozinc reagents like 3-Phenyl-1-propylzinc bromide lies in their role in carbon-carbon bond formation, most notably through the Nobel Prize-winning Negishi cross-coupling reaction. wikipedia.org Key advancements in the field of organozinc chemistry that are directly applicable to this reagent include:
Development of Mild and Efficient Synthesis Methods: The preparation of functionalized organozinc reagents has been significantly improved through methods that tolerate a wide variety of functional groups. organicreactions.orgorganic-chemistry.org The direct insertion of activated zinc, often in the presence of salts like lithium chloride, allows for the synthesis of compounds like this compound from the corresponding 1-bromo-3-phenylpropane under mild conditions. organic-chemistry.org This avoids the need for highly reactive organolithium or Grignard precursors, thus preserving sensitive functionalities within the molecule. organicreactions.org
Expansion of Cross-Coupling Partners: Initially focused on aryl and vinyl halides, the scope of Negishi coupling has expanded to include a diverse range of electrophiles. This allows for the coupling of the 3-phenylpropyl group to various organic scaffolds, including heteroaromatics, which are prevalent in pharmaceuticals and materials science. acs.org
Advancements in Catalyst Systems: The development of sophisticated palladium and nickel catalysts, particularly those bearing bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, has dramatically improved the efficiency and selectivity of cross-coupling reactions involving alkylzinc reagents. organic-chemistry.orgchinesechemsoc.org These advanced catalysts can promote challenging couplings, suppress side reactions like β-hydride elimination, and even enable enantioselective transformations. organic-chemistry.orgchinesechemsoc.org
Emerging Synthetic Strategies
The field of organometallic chemistry is continuously evolving, with new strategies emerging that enhance the synthetic utility of reagents like this compound.
One significant area of development is the use of flow chemistry for the preparation and in-situ consumption of organozinc reagents. This approach offers several advantages, including improved safety by minimizing the accumulation of pyrophoric reagents, enhanced reaction control, and the potential for streamlined multi-step syntheses.
Another emerging trend is the exploration of alternative metal catalysts . While palladium remains the workhorse for Negishi coupling, there is growing interest in more earth-abundant and cost-effective metals like nickel and iron. thieme-connect.com Research into iron-catalyzed cross-coupling reactions, for instance, could provide more sustainable methods for utilizing this compound.
Furthermore, the development of photoredox catalysis has opened up new avenues for cross-coupling reactions. Dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst can enable novel transformations and couplings under exceptionally mild conditions.
Potential for Further Functional Group Tolerance and Scope Expansion
A key advantage of organozinc reagents is their remarkable tolerance for a wide array of functional groups, a feature that distinguishes them from more reactive organometallic counterparts like Grignard or organolithium reagents. organicreactions.org This tolerance is attributed to the more covalent and less polarized nature of the carbon-zinc bond. organicreactions.org
For this compound, this means that the phenyl ring could potentially be substituted with various functional groups, such as esters, nitriles, amides, and even ketones, without interfering with the formation or subsequent reactions of the organozinc moiety. organic-chemistry.org
Future research will likely focus on pushing the boundaries of this functional group compatibility even further. This could involve the development of new synthetic protocols that allow for the presence of even more sensitive groups, such as acidic protons or unprotected alcohols and amines. The table below illustrates the general functional group tolerance of organozinc reagents, which is applicable to this compound.
| Functional Group | Compatibility with Organozinc Reagents |
| Esters | Tolerated |
| Nitriles | Tolerated |
| Amides | Tolerated |
| Ketones | Generally Tolerated (can be reactive under certain conditions) |
| Aldehydes | Generally Tolerated (can be reactive under certain conditions) |
| Ethers | Tolerated |
| Halides (on other parts of the molecule) | Tolerated |
| Alcohols/Amines | Typically require protection |
The scope of reactions involving this compound could also be expanded beyond traditional cross-coupling. For instance, its application in multicomponent reactions, where three or more reactants combine in a single step, could lead to the rapid assembly of complex molecular architectures. researchgate.net
Challenges and Opportunities in Mechanistic Understanding
Despite the widespread use of organozinc reagents, a detailed mechanistic understanding of their formation and reactions continues to be an area of active investigation. For this compound, several key questions remain:
The precise mechanism of zinc insertion: While the role of activating agents like lithium chloride is known to be crucial, the exact intermediates and transition states involved in the oxidative addition of zinc to the carbon-bromine bond are not fully elucidated. organic-chemistry.org
The nature of the organozinc species in solution: Organozinc halides can exist in solution as complex mixtures of monomers, dimers, and higher-order aggregates, and can also participate in Schlenk equilibria. The exact nature of the reactive species in a given reaction is often difficult to determine and can be influenced by the solvent, concentration, and presence of additives.
The role of ligands in the catalytic cycle: In transition-metal-catalyzed reactions, the ligands on the metal center play a critical role in every step of the catalytic cycle, from oxidative addition to transmetalation and reductive elimination. organic-chemistry.org A deeper understanding of ligand effects can lead to the rational design of more efficient and selective catalysts for reactions involving this compound.
Addressing these challenges presents significant opportunities for future research. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, combined with computational modeling, can provide valuable insights into the structures and dynamics of the species involved in these reactions. A more profound mechanistic understanding will undoubtedly pave the way for the development of even more powerful and versatile synthetic methodologies based on this compound and other functionalized organozinc reagents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Phenyl-1-propylzinc bromide with high purity?
- Methodology : Organozinc compounds like this compound are typically synthesized via transmetalation from Grignard reagents (e.g., 3-Phenyl-1-propylmagnesium bromide) or direct zinc insertion into alkyl/aryl halides. Ensure stoichiometric control of precursors and inert atmospheric conditions (e.g., nitrogen/argon) to prevent oxidation. Reaction progress can be monitored using NMR spectroscopy for structural confirmation. Post-synthesis, purify via distillation or recrystallization, and validate purity through elemental analysis .
Q. What are the critical handling and storage protocols for maintaining this compound stability?
- Methodology : Store under inert gas at low temperatures (-20°C to 4°C) in moisture-free environments. Avoid exposure to oxygen, heat, or open flames due to pyrophoric risks. Use anhydrous solvents (e.g., THF, diethyl ether) during handling. Safety protocols from analogous bromide compounds recommend using fume hoods and flame-resistant labware .
Q. How can researchers characterize this compound and quantify residual bromide ions?
- Methodology :
- Structural Analysis : Employ and NMR to confirm the organozinc framework and phenyl-propyl connectivity.
- Bromide Quantification : Use capillary electrophoresis (CE) with UV detection, optimized via statistical experimental design to resolve chloride and bromide peaks. Detection limits for bromide ions can reach 0.10 mg/L under controlled conditions .
Advanced Research Questions
Q. How can experimental design optimize cross-coupling reactions involving this compound?
- Methodology :
- Design of Experiments (DOE) : Systematically vary solvent polarity (e.g., THF vs. DMF), temperature (-20°C to 25°C), and catalyst loading (e.g., Pd(PPh)) to identify optimal conditions. Use response surface methodology (RSM) to model yield-concentration relationships.
- Contradiction Resolution : If conflicting reactivity data arise (e.g., low yields in polar solvents), conduct kinetic studies to differentiate between thermodynamic vs. kinetic control. Solvent dielectric constants and coordinating abilities significantly influence reaction pathways .
Q. What mechanisms explain discrepancies in the reactivity of this compound with different electrophiles?
- Methodology :
- Mechanistic Probes : Use computational tools (DFT calculations) to map energy barriers for nucleophilic attack on electrophiles (e.g., carbonyls vs. alkyl halides).
- Side-Reaction Analysis : Monitor byproducts (e.g., homocoupled products) via GC-MS or HPLC. Adjust reaction stoichiometry or add stabilizing ligands (e.g., TMEDA) to suppress undesired pathways .
Q. How do environmental factors influence the stability and reactivity of this compound?
- Methodology :
- Temperature Studies : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Below 0°C, organozinc compounds exhibit prolonged stability.
- Humidity Control : Use Karl Fischer titration to measure trace water content in solvents. Even 100 ppm HO can hydrolyze Zn-C bonds, reducing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
